molecular formula C6H8BrN3O2 B2916186 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1798731-85-7

2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B2916186
CAS No.: 1798731-85-7
M. Wt: 234.053
InChI Key: XSJSENUYLIFHEL-UHFFFAOYSA-N
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Description

“2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of azole ring. Azoles are a class of five-membered nitrogen-containing heterocycles . The compound also contains a bromo group and a butanoic acid group .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, a bromo group, and a butanoic acid group . The InChI code for this compound is 1S/C4H4BrN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 206 and a purity of 95%. It is a powder at room temperature .

Scientific Research Applications

Heterocyclic Compounds Synthesis

The exploration and synthesis of heterocyclic compounds, particularly triazoles, have significant implications in developing new drugs with diverse biological activities. The triazole class, including 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid, is crucial for preparing novel pharmaceuticals due to its structural versatility. This versatility allows for several structural variations with consistent numbers of carbon and nitrogen atoms, leading to compounds with a broad range of biological activities. Research has shown considerable interest in developing novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The need for new, efficient methods to prepare these triazoles that consider green chemistry, energy saving, and sustainability is highlighted, emphasizing the role of triazoles in addressing emerging diseases and pathogens (Ferreira et al., 2013).

Corrosion Inhibition

1,2,3-Triazole derivatives, potentially including this compound, have been investigated for their effectiveness as corrosion inhibitors for metals and alloys in aggressive media. These studies primarily focus on 1,4-disubstituted 1,2,3-triazole derivatives prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. These derivatives have shown promise as non-toxic, environmentally friendly, and efficient corrosion inhibitors, highlighting the potential of triazole derivatives in protecting metal surfaces from corrosion. The investigation into these compounds' inhibition efficiencies and mechanisms offers insights into their application in preserving the integrity of metal structures in various industrial applications (Hrimla et al., 2021).

Environmental Considerations

The environmental behavior and aquatic toxicity of chemicals related to the oxo-process, which could include derivatives similar to this compound, have been reviewed. These compounds generally exhibit low concern for aquatic life, indicating that inadvertent releases into the environment would be subjected to rapid biodegradation and volatilization, with minimal residual aquatic toxicity. This review suggests that such compounds, due to their biodegradability and low aquatic toxicity, pose a relatively low environmental risk, thus supporting their continued use and study in various applications (Staples, 2001).

Future Directions

The future directions for research on “2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs with improved efficacy and selectivity .

Properties

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJSENUYLIFHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798731-85-7
Record name 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid
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